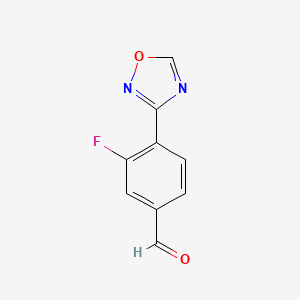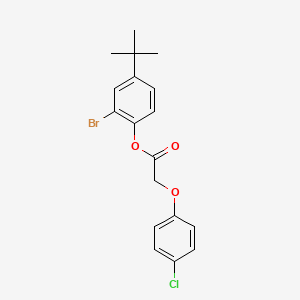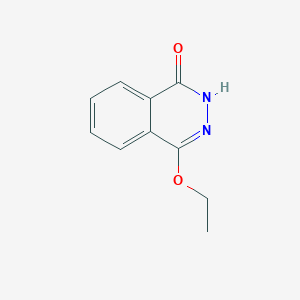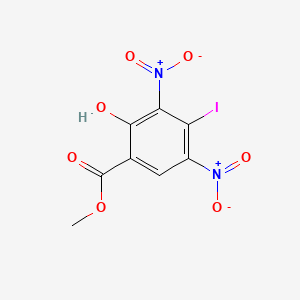![molecular formula C34H31ClN2O2S B12456572 [3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B12456572.png)
[3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” is a complex organic compound that features a unique arrangement of aromatic rings, heteroatoms, and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” typically involves multi-step organic reactions. Key steps may include:
- Formation of the core tricyclic structure through cyclization reactions.
- Introduction of the tert-butylphenyl and chlorophenyl groups via Friedel-Crafts alkylation or acylation.
- Incorporation of the thiophene-2-carbonyl group through coupling reactions.
- Final modifications and purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Use of high-pressure reactors for cyclization.
- Catalysts to enhance reaction rates.
- Advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
“14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of electrophilic reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Medicine
May serve as a lead compound for the development of new pharmaceuticals.
Industry
Applications in the development of advanced materials, such as polymers and electronic devices.
Wirkmechanismus
The mechanism by which “14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- “14-(4-tert-butylphenyl)-10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” can be compared to other tricyclic compounds with similar functional groups.
- Compounds like “10-(2-chlorophenyl)-9-(thiophene-2-carbonyl)-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one” may share some properties but differ in specific substituents.
Uniqueness
The unique combination of tert-butylphenyl, chlorophenyl, and thiophene-2-carbonyl groups in this compound may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C34H31ClN2O2S |
|---|---|
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
9-(4-tert-butylphenyl)-6-(2-chlorophenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C34H31ClN2O2S/c1-34(2,3)23-16-14-21(15-17-23)22-19-27-31(29(38)20-22)32(24-9-4-5-10-25(24)35)37(33(39)30-13-8-18-40-30)28-12-7-6-11-26(28)36-27/h4-18,22,32,36H,19-20H2,1-3H3 |
InChI-Schlüssel |
FKDDPJNBUHNRRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC=CC=C6Cl)C(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12456523.png)
![N-(furan-2-ylmethyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B12456532.png)

![3-{[(E)-(4-methylphenyl)methylidene]amino}benzamide](/img/structure/B12456546.png)

![N-(2,4-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12456551.png)


![N-[4-(1-benzofuran-2-yl)phenyl]acetamide](/img/structure/B12456555.png)
![N-methyl-2,4,6-trinitro-N-{2-[(2,4,6-trinitrophenyl)sulfanyl]ethyl}aniline](/img/structure/B12456564.png)
